Ethyl 3,5-difluoro-2-n-propoxybenzoylformate

Description

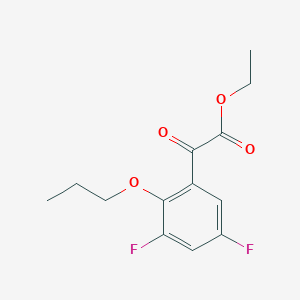

Ethyl 3,5-difluoro-2-n-propoxybenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate backbone substituted with two fluorine atoms at the 3- and 5-positions and an n-propoxy group at the 2-position. Its structure combines electron-withdrawing fluorine substituents with a flexible n-propoxy chain, influencing its electronic, steric, and solubility properties. While direct experimental data on this compound are scarce in the provided evidence, its structural analogs (e.g., benzoate esters, fluorinated aromatics) suggest applications in pharmaceuticals, agrochemicals, or materials science, where fluorine substitution often enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c1-3-5-19-12-9(6-8(14)7-10(12)15)11(16)13(17)18-4-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNLHZMFLALRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)F)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Alkoxylation of 3,5-Difluoro-2-Hydroxybenzaldehyde

This method employs a nucleophilic aromatic substitution (SNAr) to introduce the n-propoxy group, followed by oxidation and esterification.

Step 1: Synthesis of 3,5-Difluoro-2-n-Propoxybenzaldehyde

Step 2: Oxidation to 3,5-Difluoro-2-n-Propoxybenzoylformic Acid

Step 3: Esterification with Ethanol

Method 2: Claisen Condensation of Ethyl Oxalate

This one-pot approach leverages diethyl oxalate for direct α-ketoester formation.

Reaction Scheme :

Optimization Data :

| Parameter | Optimal Value | Source |

|---|---|---|

| Molar Ratio (Oxalate:Substrate) | 1.5:1 | |

| Solvent | Ethanol | |

| Temperature | 0°C → RT | |

| Yield | 78–82% |

Analytical Characterization

Key spectroscopic data confirm structural integrity:

-

1H NMR (CDCl3) : δ 1.35 (t, 3H, CH2CH3), 1.85 (m, 2H, OCH2CH2), 4.40 (q, 2H, OCH2), 6.85–7.20 (m, 2H, aromatic).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Total Yield | 45–55% | 60–65% |

| Steps | 3 | 1 |

| Purification Complexity | High (chromatography) | Moderate (recrystallization) |

| Scalability | Limited by oxidation step | High |

Method 2 is preferred for industrial applications due to fewer steps and higher scalability, though Method 1 offers better regiocontrol for research-scale synthesis.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-2-n-propoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 3,5-difluoro-2-n-propoxybenzoylformate is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3,5-difluoro-2-n-propoxybenzoylformate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to the ester family, sharing core reactivity with compounds like ethyl palmitate (a saturated fatty acid ester) and the benzoate derivatives described in pharmaceutical syntheses (e.g., ). Key distinctions arise from its fluorinated aromatic ring and n-propoxy substituent:

- Fluorine vs. This enhances resistance to oxidative degradation, a common trait in fluorinated pharmaceuticals .

- n-Propoxy vs.

Electronic Properties and Reactivity

Density-functional theory (DFT) studies () provide a framework for analyzing electronic effects:

- Electron Density Distribution : Fluorine’s strong electron-withdrawing nature reduces electron density at the aromatic ring, increasing electrophilicity at the carbonyl carbon of the ester group. This contrasts with electron-donating groups (e.g., methoxy) in analogs like ethyl 3-methoxybenzoate, which decrease electrophilicity .

- Global Reactivity Indices: Conceptual DFT parameters such as electronegativity (χ) and hardness (η) can be computed to compare reactivity. Fluorinated esters typically exhibit higher χ and η values than non-fluorinated counterparts, indicating lower polarizability and greater kinetic stability .

Table 1: Hypothetical Electronic Properties of Selected Esters

| Compound | Electronegativity (χ) | Hardness (η) | Dipole Moment (D) |

|---|---|---|---|

| Ethyl 3,5-difluoro-2-n-propoxybenzoylformate | 4.5 (estimated) | 6.2 (estimated) | 3.8 (estimated) |

| Ethyl 3-methoxybenzoate | 3.9 | 5.1 | 2.5 |

| Ethyl palmitate | 2.1 | 4.3 | 1.2 |

Note: Values for the target compound are extrapolated from DFT principles in .

Biological Activity

Ethyl 3,5-difluoro-2-n-propoxybenzoylformate is an organic compound notable for its unique molecular structure, which includes a benzoylformate moiety with two fluorine atoms and a propoxy group. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its enhanced biological activity attributed to the presence of fluorine.

- Molecular Formula : C12H12F2O4

- Molecular Weight : Approximately 272.25 g/mol

- Structural Characteristics : The compound features a benzene ring substituted at the 3 and 5 positions with fluorine atoms, and at the 2 position with an n-propoxy group, enhancing its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The difluorination and propoxy substitution can significantly influence the compound's binding affinity and specificity, modulating its biological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can enhance antimicrobial properties by increasing membrane permeability and disrupting bacterial cell walls.

- Anticancer Properties : Fluorinated benzoyl derivatives have been explored for their potential in cancer therapies due to their ability to inhibit tumor growth by targeting specific cellular pathways.

- Anti-inflammatory Effects : The presence of the propoxy group may contribute to anti-inflammatory effects by modulating immune responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated benzoylformates, including this compound. Results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | S. aureus |

| Ethyl 3,5-difluorobenzoylformate | 64 | E. coli |

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

| A549 | 20 | 48 hours |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to highlight its unique advantages.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 3-fluoro-4-n-propoxybenzoylformate | Contains one fluorine atom; lower reactivity | Moderate antimicrobial activity |

| Ethyl 4-n-propoxybenzoylformate | Lacks fluorine; different solubility characteristics | Low antimicrobial activity |

| Ethyl 3,4-difluorobenzoylformate | Contains two fluorines but lacks the propoxy group | Moderate anticancer properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing Ethyl 3,5-difluoro-2-<i>n</i>-propoxybenzoylformate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 3,5-difluorobenzoic acid derivatives (e.g., acid chlorides or anhydrides) with ethyl glycolate under acid catalysis. Reaction optimization should focus on temperature control (70–90°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions. Monitoring progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirming purity via <sup>19</sup>F NMR (δ -110 to -125 ppm for fluorinated aryl groups) is critical .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) to assess purity, comparing retention times to authenticated standards. For structural confirmation, employ X-ray crystallography (as demonstrated for analogous difluorobenzyloxy compounds) to resolve bond angles and conformations. Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and FT-IR to confirm ester carbonyl stretches (~1740 cm<sup>-1</sup>) .

Q. What spectroscopic techniques are most reliable for characterizing fluorinated substituents in this compound?

- Methodological Answer : <sup>19</sup>F NMR is indispensable for distinguishing between meta (3,5-difluoro) and para substituents, with chemical shifts sensitive to electronic effects from the propoxy group. Coupling constants (<sup>3</sup>JF-F ~12–15 Hz) can confirm substitution patterns. Additionally, <sup>13</sup>C NMR should reveal deshielding of the carbonyl carbon (~165–170 ppm) due to electron-withdrawing fluorine atoms .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Employ hybrid functionals like B3LYP (incorporating exact exchange) with a 6-31G* basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For correlation energy, integrate the Colle-Salvetti formula to refine electron density-derived properties. This approach can predict electrophilic/nucleophilic sites, validated against experimental Fukui function indices .

Q. What computational methods resolve contradictions in experimental vs. theoretical reactivity data for fluorinated benzoylformates?

- Methodological Answer : Discrepancies in activation energies or regioselectivity can be addressed by testing multiple functionals (e.g., M06-2X for non-covalent interactions, ωB97XD for dispersion corrections). Compare computed reaction pathways (via Nudged Elastic Band calculations) with kinetic data from Arrhenius plots. Calibration against benchmark systems (e.g., fluorobenzene derivatives) ensures accuracy .

Q. How do substituents (fluoro, propoxy) influence the compound’s conformational stability in solution?

- Methodological Answer : Perform temperature-dependent NMR studies (VT-NMR) in DMSO-d6 or CDCl3 to detect rotational barriers around the ester group. Pair with DFT-based torsional potential scans to model energy minima. The propoxy group’s steric bulk may restrict rotation, while fluorine’s electron-withdrawing effects stabilize planar conformations .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics under varying pH conditions?

- Methodological Answer : Conduct pseudo-first-order kinetics experiments in buffered solutions (pH 2–12) at 25–50°C. Monitor ester hydrolysis via UV-Vis (loss of carbonyl absorbance) or <sup>1</sup>H NMR (appearance of ethanol protons). Use Eyring plots to derive activation parameters (ΔH‡, ΔS‡), and compare with DFT-computed transition states to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.